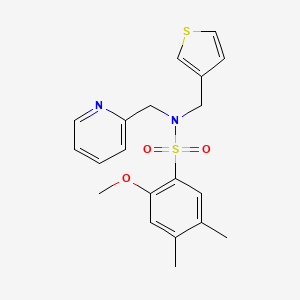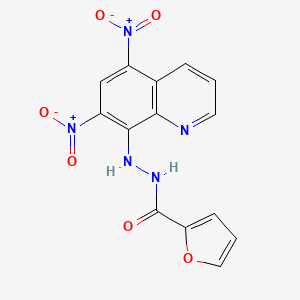
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea is an organic compound that features a urea functional group. Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and materials science. This compound, in particular, may exhibit unique properties due to the presence of hydroxyethoxy and cyclopentyl groups.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Material Science: Incorporation into polymers for enhanced properties.
Biology
Enzyme Inhibition: Possible use as an inhibitor for specific enzymes.
Drug Development: Exploration as a lead compound for pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in treating diseases due to its unique structure.
Industry
Agriculture: Use as a pesticide or herbicide.
Manufacturing: Application in the production of specialty chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea typically involves the reaction of a cyclopentyl derivative with a hydroxyethoxy group and a tolyl isocyanate. The reaction conditions often include:
Solvent: Common solvents like dichloromethane or tetrahydrofuran.
Catalysts: Catalysts such as triethylamine or pyridine to facilitate the reaction.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain the pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The urea group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like bromine or nitric acid for halogenation or nitration.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitrated derivatives.
Mecanismo De Acción
The mechanism of action of 1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea would depend on its specific application. For instance:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, preventing substrate binding.
Therapeutic Action: It may interact with specific receptors or pathways in the body to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(p-tolyl)urea: Similar structure but with a para-tolyl group.
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(o-tolyl)urea: Similar structure but with an ortho-tolyl group.
Uniqueness
1-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-3-(m-tolyl)urea is unique due to the specific positioning of the hydroxyethoxy and cyclopentyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
IUPAC Name |
1-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-3-(3-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-13-5-4-6-14(11-13)18-15(20)17-12-16(21-10-9-19)7-2-3-8-16/h4-6,11,19H,2-3,7-10,12H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWACGZCWSZKGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCC2(CCCC2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2875050.png)

![2-[(2-{2-[(1,3-benzodioxol-5-ylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-cyclohexylacetamide](/img/structure/B2875052.png)
![4-[(3-Methyl-4-nitrophenoxy)methyl]benzohydrazide](/img/structure/B2875053.png)
![8-Methyl-8-azabicyclo[3.2.1]octan-2-one](/img/structure/B2875055.png)
![5-{[(4-Ethoxyphenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2875056.png)

![3,4-DIMETHOXY-N-{THIENO[2,3-D]PYRIMIDIN-4-YL}BENZAMIDE](/img/structure/B2875061.png)



![3-(5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)-4-(1H-indol-3-yl)-pyrrolidine-2,5-dione](/img/no-structure.png)
![tert-butyl N-{2-[(6-fluoropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B2875072.png)
